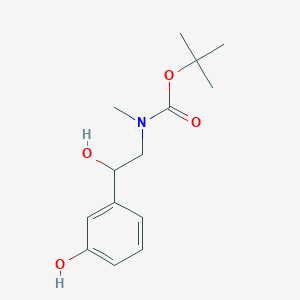

N-Boc-(R)-phenylephrine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

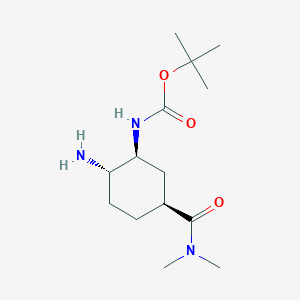

Le N-Boc-(R)-phényléphrine est un composé appartenant à la classe des amines protégées par un groupe Boc. Le groupe Boc, ou groupe tert-butyloxycarbonyle, est un groupe protecteur courant utilisé en synthèse organique pour protéger les amines des réactions indésirables lors de procédés de synthèse à plusieurs étapes. La phényléphrine est une amine sympathomimétique qui agit comme un agoniste sélectif des récepteurs α1-adrénergiques, couramment utilisée comme décongestionnant et vasoconstricteur. L'ajout du groupe Boc à la phényléphrine contribue à la synthèse et à la manipulation du composé dans diverses réactions chimiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du N-Boc-(R)-phényléphrine implique généralement la protection du groupe amine de la phényléphrine avec le groupe Boc. Cela peut être réalisé en faisant réagir la phényléphrine avec le dicarbonate de di-tert-butyle (Boc2O) en présence d'une base telle que la triéthylamine ou le bicarbonate de sodium. La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane ou le tétrahydrofurane à température ambiante. Les conditions réactionnelles sont douces et le produit protégé par Boc est obtenu avec un rendement élevé .

Méthodes de production industrielle

Dans un cadre industriel, la production de N-Boc-(R)-phényléphrine suit des principes similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un mélange efficace pour assurer une réaction complète. L'utilisation de réacteurs à flux continu peut améliorer l'efficacité et la capacité de mise à l'échelle du processus. Le produit est ensuite purifié en utilisant des techniques standard telles que la cristallisation ou la chromatographie pour obtenir la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Le N-Boc-(R)-phényléphrine subit diverses réactions chimiques, notamment :

Oxydation et réduction : Le groupe hydroxyle peut être oxydé en cétone ou réduit en groupe méthylène dans des conditions appropriées.

Réactifs et conditions courants

Déprotection : TFA, HCl ou chlorure d'oxalyle dans le méthanol.

Substitution : Halogénures d'alkyle, chlorures d'acyle ou chlorures de sulfonyle en présence d'une base.

Oxydation : Permanganate de potassium, trioxyde de chrome.

Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Principaux produits formés

Déprotection : Phényléphrine libre.

Substitution : Éthers ou esters de phényléphrine.

Oxydation : Cétone de phényléphrine.

Réduction : Dérivé méthylène de phényléphrine.

Applications de la recherche scientifique

Le N-Boc-(R)-phényléphrine a plusieurs applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du N-Boc-(R)-phényléphrine implique son interaction avec les récepteurs α1-adrénergiques. Le groupe Boc n'interfère pas avec la liaison de la phényléphrine au récepteur, mais fournit une protection pendant la synthèse. Après déprotection, la phényléphrine se lie au récepteur α1-adrénergique, conduisant à une vasoconstriction et une augmentation de la pression artérielle. Les cibles moléculaires incluent le récepteur α1-adrénergique et les voies de signalisation associées impliquant les protéines G et les seconds messagers .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of N-Boc-®-phenylephrine involves its interaction with α1-adrenergic receptors. The Boc group does not interfere with the binding of phenylephrine to the receptor but provides protection during synthesis. Upon deprotection, phenylephrine binds to the α1-adrenergic receptor, leading to vasoconstriction and increased blood pressure. The molecular targets include the α1-adrenergic receptor and associated signaling pathways involving G-proteins and second messengers .

Comparaison Avec Des Composés Similaires

Composés similaires

N-Boc-phénéthylamine : Structure similaire mais sans le groupe hydroxyle sur le cycle aromatique.

N-Boc-aniline : Amine protégée par Boc similaire, mais avec un noyau d'aniline au lieu de phényléphrine.

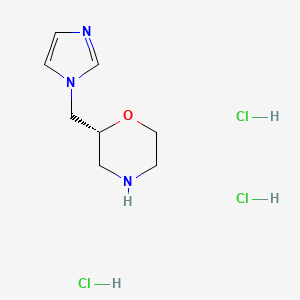

N-Boc-imidazole : Imidazole protégé par Boc, utilisé dans différentes applications synthétiques.

Unicité

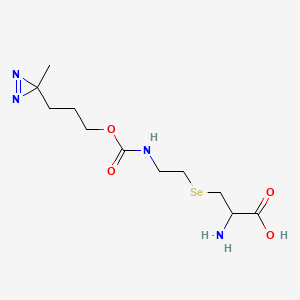

Le N-Boc-(R)-phényléphrine est unique en raison de la présence à la fois de l'amine protégée par Boc et du groupe hydroxyle sur le cycle aromatique. Cette double fonctionnalité permet des réactions sélectives au niveau de l'amine ou du groupe hydroxyle, ce qui en fait un intermédiaire polyvalent en synthèse organique .

Propriétés

Formule moléculaire |

C14H21NO4 |

|---|---|

Poids moléculaire |

267.32 g/mol |

Nom IUPAC |

tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10/h5-8,12,16-17H,9H2,1-4H3 |

Clé InChI |

YZDJRNBSGKONQP-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)

![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)